
19-Hydroxysenecionine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
19-Hydroxysenecionine is a pyrrolizidine alkaloid metabolite derived from senecionine. Pyrrolizidine alkaloids are a group of naturally occurring chemical compounds found in various plant species, particularly in the Senecio genus. These compounds are known for their hepatotoxicity and potential carcinogenicity. This compound was first isolated from the hepatic microsomes of mice, indicating its role as a metabolite in the biotransformation of senecionine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 19-Hydroxysenecionine typically involves the hydroxylation of senecionine. This can be achieved through enzymatic reactions using liver microsomes, which mimic the metabolic processes in mammals. The specific conditions include the use of a muBondapak-C18 reverse-phase system for high-performance liquid chromatography to isolate and identify the metabolite .
Industrial Production Methods: Industrial production of this compound is not well-documented, primarily due to its classification as a toxic compound. the isolation from natural sources or through biotransformation processes using microbial or enzymatic systems could be potential methods for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 19-Hydroxysenecionine undergoes several types of chemical reactions, including:
Oxidation: Conversion to more oxidized forms, potentially leading to the formation of toxic metabolites.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, and other polar solvents are commonly used.
Major Products Formed: The major products formed from these reactions include various hydroxylated and oxidized derivatives of this compound, which can exhibit different biological activities and toxicities.
Applications De Recherche Scientifique
19-Hydroxysenecionine has several applications in scientific research:
Chemistry: Used as a model compound to study the metabolism of pyrrolizidine alkaloids and their toxicological profiles.
Biology: Investigated for its effects on cellular processes and its role in inducing hepatotoxicity.
Medicine: Studied for its potential therapeutic applications and toxicological impacts on liver function.
Industry: Limited applications due to its toxicity, but it can be used in research settings to develop detoxification methods and safety guidelines for handling pyrrolizidine alkaloids.
Mécanisme D'action
The mechanism of action of 19-Hydroxysenecionine involves its biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes. This process leads to the formation of reactive intermediates that can bind to cellular macromolecules, causing hepatotoxicity and potentially leading to carcinogenesis. The primary molecular targets include liver cells, where the compound induces oxidative stress and cellular damage .
Comparaison Avec Des Composés Similaires
Senecionine: The parent compound from which 19-Hydroxysenecionine is derived.
Senecionine N-oxide: Another metabolite of senecionine with similar toxicological properties.
Retrorsine: A structurally related pyrrolizidine alkaloid with comparable biological effects.
Uniqueness: this compound is unique due to its specific hydroxylation pattern, which influences its metabolic pathway and toxicity profile. Unlike other metabolites, it has distinct interactions with liver enzymes, leading to unique toxicological outcomes.
Propriétés
Formule moléculaire |
C18H25NO6 |
|---|---|
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
(4E)-4-ethylidene-7-hydroxy-6-(hydroxymethyl)-7-methyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione |
InChI |
InChI=1S/C18H25NO6/c1-3-11-8-13(9-20)18(2,23)17(22)24-10-12-4-6-19-7-5-14(15(12)19)25-16(11)21/h3-4,13-15,20,23H,5-10H2,1-2H3/b11-3+ |
Clé InChI |
XVKRSUITGOSAJK-QDEBKDIKSA-N |
SMILES isomérique |
C/C=C/1\CC(C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(C)O)CO |
SMILES canonique |
CC=C1CC(C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(C)O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![17-(5-Ethyl-6-methylheptan-2-yl)-17-methyl-15,16-dihydrocyclopenta[a]phenanthrene](/img/structure/B12100543.png)
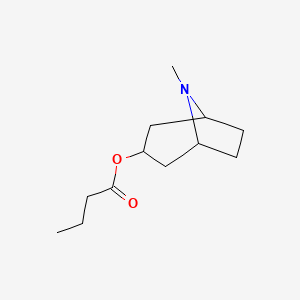
![1-(6-Aminopurin-9-yl)propan-2-yloxymethyl-[1-(6-aminopurin-9-yl)propan-2-yloxymethyl-hydroxyphosphoryl]oxyphosphinic acid](/img/structure/B12100571.png)

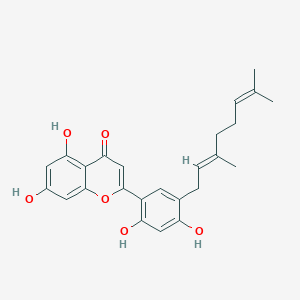
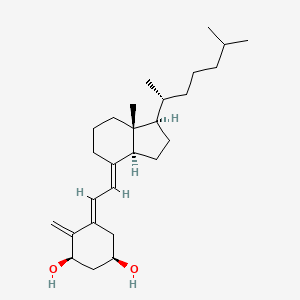
![2-acetamido-N-[1-[[1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]propanamide](/img/structure/B12100589.png)
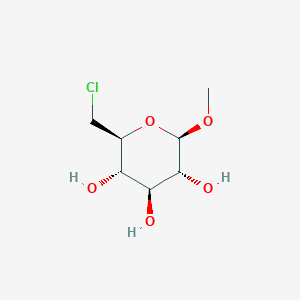
![2-(16-Hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)-6-methylhept-5-enoic acid](/img/structure/B12100593.png)
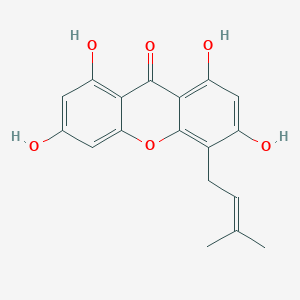
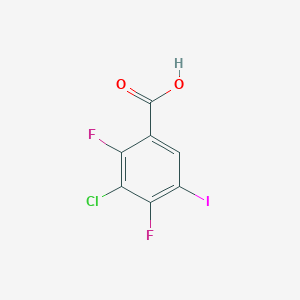
![4-Methyl-2-[[1-[2-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carbonyl]amino]pentanoic acid](/img/structure/B12100606.png)
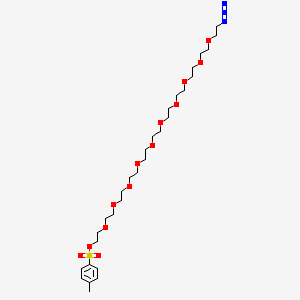
![N-[2-[[(2S)-2-(3-aminopropylamino)-5-[bis(3-aminopropyl)amino]pentanoyl]amino]ethyl]-3,4-bis[(Z)-octadec-9-enoxy]benzamide;hydrochloride](/img/structure/B12100612.png)
